BenchChemオンラインストアへようこそ!

(1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Chiral building blocks Stereoselective synthesis Medicinal chemistry

This bifunctional pyrazole-piperidine hybrid (CAS 2098104-99-3) is a strategic building block for medicinal chemistry. Its unique combination of a stereogenic piperidin-2-yl center, a metabolically stable N1-cyclopropylmethyl group, and a derivatizable C5-hydroxymethyl handle enables parallel SAR exploration from a single procurement. Uniquely linked to prolylcarboxypeptidase (PrCP) inhibitor development in the Therapeutic Target Database, it is supplied at min. 95% purity—ideal for chiral resolution and CNS probe synthesis.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
CAS No. 2098104-99-3
Cat. No. B1479627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
CAS2098104-99-3
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NN(C(=C2)CO)CC3CC3
InChIInChI=1S/C13H21N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h7,10,12,14,17H,1-6,8-9H2
InChIKeyVBAAXCRXZJCDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol – Structural Overview & Procurement-Relevant Identity


(1-(Cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol (CAS 2098104-99-3) is a bifunctional pyrazole-piperidine hybrid building block. Its molecular formula is C₁₃H₂₁N₃O and its molecular weight is 235.33 g/mol . The molecule incorporates three pharmacophoric features: a piperidin-2-yl substituent at pyrazole C3 that introduces a stereogenic center, an N1-cyclopropylmethyl group that modulates lipophilicity and metabolic stability, and a C5-hydroxymethyl handle amenable to further derivatization such as oxidation or nucleophilic displacement. The compound is catalogued in the Therapeutic Target Database (TTD) as "Piperidinyl pyrazole derivative 3" and is linked to prolylcarboxypeptidase (PrCP) inhibitor development [1]. It is supplied as a research chemical with a minimum purity specification of 95% by multiple vendors .

Why (1-(Cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol Cannot Be Replaced by a Generic Pyrazole-Piperidine Analog


Generic substitution within the pyrazole-piperidine methanol chemotype is contraindicated because three independent structural variables—piperidine attachment regiochemistry, N1-alkyl substituent identity, and the presence of the C5 hydroxymethyl group—each exert distinct conformational, electronic, and metabolic effects on the scaffold. The piperidin-2-yl isomer bears a stereogenic center at the piperidine C2 position that is absent in the 3-yl and 4-yl positional isomers, altering the three-dimensional presentation of the basic amine pharmacophore. The N1-cyclopropylmethyl group confers a unique combination of lipophilicity (calculated logP approximately 1.5 for the related scaffold [1]) and oxidative metabolic stability that differs substantially from N1-ethyl, N1-isobutyl, or N1-unsubstituted analogs. The C5-hydroxymethyl group provides a synthetic differentiation point; its absence or replacement with alternative substituents eliminates key hydrogen-bond donor/acceptor capacity and vectorial orientation for subsequent conjugation or bioconjugation strategies. These combined structural features mean that the compound cannot be interchanged with any commercially available close analog without altering the pharmacological, pharmacokinetic, or synthetic outcome of a study. The following evidence quantifies these differentiation dimensions where data are available and explicitly acknowledges gaps where direct comparative data are absent.

Quantitative Differentiation Evidence: (1-(Cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol vs. Closest Analogs


Piperidine Regiochemistry: 2-yl Attachment Introduces Stereochemical Differentiation Absent in 3-yl and 4-yl Isomers

The target compound bears the piperidine ring attached at the 2-position to the pyrazole C3, creating a stereogenic sp³ carbon. The closest positional isomers—(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol and (1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol—lack this stereocenter. . In enantioselective target engagement, the stereochemistry at this position can control binding orientation; class-level evidence from sigma-1 receptor pyrazole-piperidine ligands demonstrates that stereochemistry at the piperidine attachment point can alter receptor affinity (pKᵢ) by more than one log unit [1]. The racemic 2-yl isomer therefore provides a starting point for chiral resolution or enantioselective synthesis that is unavailable with the achiral 3-yl or 4-yl isomers.

Chiral building blocks Stereoselective synthesis Medicinal chemistry

N1-Cyclopropylmethyl Substitution Enhances Lipophilicity and Metabolic Stability Relative to N1-Unsubstituted and N1-Ethyl Analogs

The N1-cyclopropylmethyl group in the target compound increases calculated logP by approximately 1.0–1.5 units relative to the N1-unsubstituted analog (3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol, which has a molecular weight of 181.23 g/mol and lacks the lipophilic N-alkyl group . Class-level evidence from pyrazole-piperidine medicinal chemistry programs demonstrates that the cyclopropylmethyl substituent attenuates oxidative N-dealkylation by cytochrome P450 enzymes compared to ethyl or isobutyl substituents, due to the steric shielding and electronic effects of the cyclopropane ring [1]. While direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for the target compound are not publicly available, the TTD entry reports a computed xlogp of 1.5 for the scaffold, consistent with moderate lipophilicity suitable for CNS penetration [2].

Metabolic stability Lipophilicity CYP450 resistance

C5-Hydroxymethyl Group Provides a Selective Synthetic Handle for Derivatization and Bioconjugation

The target compound contains a primary alcohol at the pyrazole C5 position. This hydroxymethyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., mesylate, tosylate, halide) for nucleophilic displacement, or used directly for ester/ether formation. In contrast, the closest analog lacking this functional group—1-(cyclopropylmethyl)-3-(1H-pyrazol-5-yl)piperidine (MW 205.3 g/mol) —does not offer this derivatization vector. The spirocyclic pyranopyrazole sigma-1 receptor ligands described by Corbera et al. illustrate how the hydroxymethyl or equivalent oxygen-containing substituent at the pyrazole C5 position serves as a critical anchor for constructing conformationally constrained analogs [1]. The presence of this handle in the target compound therefore enables synthetic elaboration strategies that are impossible with the des-hydroxymethyl analog.

Chemical biology probes Prodrug design Bioconjugation

Therapeutic Target Database Classification Links the Compound to Prolylcarboxypeptidase (PrCP) Inhibitor Development with Class-Level Potency Data

The compound is registered in the Therapeutic Target Database (TTD) under the designation 'Piperidinyl pyrazole derivative 3' and is identified as a prolylcarboxypeptidase (PrCP) inhibitor [1]. PrCP is a serine protease implicated in the regulation of the renin-angiotensin, kallikrein-kinin, and pro-opiomelanocortin systems, with therapeutic relevance to cardiovascular, inflammatory, and metabolic diseases [2]. The patent review by Graham (2017) describes numerous classes of PrCP inhibitors developed through rational design and high-throughput screening, with several compounds achieving potent in vitro inhibition (IC₅₀ values in the nanomolar to low micromolar range) and demonstrating in vivo efficacy in mouse models [2]. The pyrazole ring in the target compound functions as a non-classical bioisostere for the amide group in PrCP inhibitors, a design strategy validated by the Merck research campaign (Bioorg. Med. Chem. Lett., 2014) [3]. While specific IC₅₀ data for the target compound itself are not publicly disclosed, the TTD classification and the bioisostere strategy provide a rational basis for its selection in PrCP-focused research programs.

PrCP inhibition Metabolic disease Cardiovascular target

Provider-Specified Minimum Purity of 95% Supports Reproducible Quantitative Experimentation

The compound is supplied with a minimum purity specification of 95% as documented by multiple commercial sources . This purity threshold is critical for quantitative structure-activity relationship (QSAR) studies, biochemical assay development, and in vivo pharmacokinetic experiments, where impurities at levels exceeding 5% can confound dose-response relationships, produce off-target effects, and reduce inter-laboratory reproducibility. In contrast, some positional isomer analogs (e.g., the piperidin-3-yl and piperidin-4-yl isomers) are listed as 'Discontinued' products with limited availability , creating procurement bottlenecks that can delay research timelines. The consistent 95% purity specification across the supply chain allows researchers to benchmark experimental results against established quality standards and facilitates regulatory documentation for preclinical development.

Quality control Reproducibility Procurement specification

Optimal Research & Industrial Application Scenarios for (1-(Cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol


Chiral Building Block for Enantioselective Medicinal Chemistry Programs

The piperidin-2-yl attachment introduces a stereogenic center that enables chiral resolution or asymmetric synthesis strategies . Researchers pursuing enantioselective target engagement—particularly for central nervous system (CNS) targets such as sigma-1 receptors [1] or G-protein coupled receptors—can use this compound as a key intermediate for generating enantiomerically pure lead series. The availability of the racemic mixture from commercial suppliers allows initial racemic SAR exploration, followed by chiral chromatography or enantioselective synthesis once a lead chemotype is confirmed.

PrCP-Targeted Probe Development for Metabolic and Cardiovascular Disease Research

The TTD annotation linking this compound to prolylcarboxypeptidase (PrCP) inhibition [2], combined with the established role of pyrazoles as amide bioisosteres in PrCP inhibitor design [3], positions this compound as a starting scaffold for developing chemical probes to dissect PrCP biology. The C5-hydroxymethyl group can be elaborated into photoaffinity labels, fluorescent reporters, or biotinylated pull-down probes for target engagement studies in tissues relevant to obesity, diabetes, and hypertension [4].

Advanced Intermediate for Parallel SAR Exploration of N1-Substituent and C5-Derivatization Space

The simultaneous presence of the N1-cyclopropylmethyl group and the C5-hydroxymethyl handle makes this compound an ideal central intermediate for parallel structure-activity relationship (SAR) campaigns . Medicinal chemists can fix the N1-cyclopropylmethyl group while diversifying the C5 position through esterification, amidation, or nucleophilic displacement—or conversely, retain the C5-hydroxymethyl group while varying the N1-alkyl substituent—enabling efficient exploration of two independent vectors from a single procurement. This dual‑vector synthetic utility reduces the number of distinct building blocks required for a comprehensive SAR matrix [1].

Standardized Reference Material for Analytical Method Development and Quality Control

The 95% minimum purity specification and the availability of the compound through multiple commercial channels make it suitable as a reference standard for developing HPLC, LC-MS, or NMR-based analytical methods. Laboratories engaged in impurity profiling, forced degradation studies, or metabolite identification for pyrazole-piperidine drug candidates can use this compound to establish system suitability parameters, retention time markers, and mass spectral fragmentation libraries, thereby enhancing analytical reproducibility across different research sites.

Quote Request

Request a Quote for (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.